molecular formula C22H20F6N4O3S B2891522 3-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-6-(trifluoromethyl)-2H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 894546-02-2

3-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-6-(trifluoromethyl)-2H-1,2,4-benzothiadiazine 1,1-dioxide

Cat. No.: B2891522
CAS No.: 894546-02-2
M. Wt: 534.48
InChI Key: WFNVPMYZQJUINK-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups, including a trifluoromethyl group, a piperazine ring, and a benzothiadiazine dioxide group. Trifluoromethyl groups are often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates . Piperazine rings are common in pharmaceuticals and are known for their versatility and bioactivity . Benzothiadiazine dioxides are a class of compounds that include several well-known diuretic drugs .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the trifluoromethyl groups, the piperazine ring, and the benzothiadiazine dioxide group. The trifluoromethyl groups could potentially influence the compound’s electronic properties and steric profile .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by its functional groups. For example, the trifluoromethyl groups might undergo reactions with nucleophiles, and the piperazine ring might participate in reactions with electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl groups might increase its lipophilicity, while the piperazine ring might influence its basicity .

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. It would also be interesting to compare its properties and activities with those of related compounds .

Properties

IUPAC Name

3-[1,1-dioxo-6-(trifluoromethyl)-4H-1λ6,2,4-benzothiadiazin-3-yl]-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F6N4O3S/c23-21(24,25)14-2-1-3-16(12-14)31-8-10-32(11-9-31)20(33)7-6-19-29-17-13-15(22(26,27)28)4-5-18(17)36(34,35)30-19/h1-5,12-13H,6-11H2,(H,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNVPMYZQJUINK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CCC3=NS(=O)(=O)C4=C(N3)C=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F6N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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